molecular formula C7H6IN3 B12332172 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B12332172
M. Wt: 259.05 g/mol
InChI Key: KMYRLQDLFNLHFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through various methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. This process typically uses iodine or iodinating agents under specific reaction conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C7H6IN3/c8-5-3-4-1-2-6(9)11-7(4)10-5/h1-3H,(H3,9,10,11)

InChI Key

KMYRLQDLFNLHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)N

Origin of Product

United States

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